REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4]1.[CH3:12]I>O1CCCC1>[CH3:12][N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4]1 |f:0.1|
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Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
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N1CCC2=CC=CC=C12
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
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53 g
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Type
|
reactant
|
Smiles
|
CI
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The resulting solution was stirred at room temperature for 15 hours
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Duration
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15 h
|
Type
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CUSTOM
|
Details
|
quenched by the addition of ethanol (200 mL)
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Type
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CONCENTRATION
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Details
|
The mixture was concentrated
|
Type
|
ADDITION
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Details
|
water (400 mL) was added
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Type
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EXTRACTION
|
Details
|
the product was extracted with methylene chloride (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.4 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |